molecular formula C28H28F3NO6 B2999526 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone CAS No. 486452-29-3

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2999526
CAS No.: 486452-29-3
M. Wt: 531.528
InChI Key: AGUGUVGNOGLWRS-UHFFFAOYSA-N
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Description

Compounds with the isoquinoline structure are often found in alkaloids and dyes . The dimethoxyphenyl groups suggest that this compound may have similar properties to other methoxyphenyl compounds, which are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound likely includes an isoquinoline core, with dimethoxyphenyl groups attached. The trifluoromethyl group and phenoxy group may also contribute to the compound’s properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its isoquinoline core and the attached groups. For example, the dimethoxyphenyl groups could influence the compound’s solubility .

Scientific Research Applications

Antioxidant Properties

Research has explored the synthesis of compounds with structures similar to the given chemical, focusing on their antioxidant properties. For example, studies on bromination of bis(3,4-dimethoxyphenyl)methanone led to products with significant antioxidant power, demonstrating effective radical scavenging activities in various in vitro assays. These synthesized bromophenols were compared with synthetic standard antioxidant compounds, indicating their potential as effective antioxidants (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).

Cytotoxic Activity

Another area of research involves the cytotoxic activity of isoquinoline derivatives. For instance, tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. Certain derivatives, such as those with bulky substituents like the 3,4-dimethoxybenzoyl group, showed high tumor-specific cytotoxicity, indicating their potential for cancer therapy (Hajime Hatano, Fumihiro Takekawa, K. Hashimoto, M. Ishihara, M. Kawase, Chuhang Qing, Wang Qin-tao, H. Sakagami, 2009).

Synthesis and Structural Studies

Synthetic strategies and structural elucidation of similar compounds have been widely discussed. For example, the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes, including the detailed NMR data for compounds related to the chemical of interest, has contributed to the understanding of these compounds' structures and potential biological activities (P. Pudjiastuti, M. R. Mukhtar, A. H. A. Hadi, Nurdin Saidi, H. Morita, M. Litaudon, K. Awang, 2010).

Application in Organic Synthesis

The compound has relevance in organic synthesis, particularly in the formation of complex molecules with potential biological activities. Research into the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, aiming at the total syntheses of natural products like damirones and batzelline, showcases the versatility of dimethoxy isoquinoline derivatives in synthetic chemistry (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the target of the drug .

Future Directions

Future research on this compound would likely involve determining its properties and potential applications. This could involve testing its reactivity, studying its mechanism of action (if it’s a drug), and determining its physical and chemical properties .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3NO6/c1-34-23-10-6-9-20(26(23)37-4)27(33)32-12-11-17-13-24(35-2)25(36-3)15-21(17)22(32)16-38-19-8-5-7-18(14-19)28(29,30)31/h5-10,13-15,22H,11-12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUGUVGNOGLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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